molecular formula C21H26N2O B1202802 Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)- CAS No. 61086-23-5

Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)-

Cat. No.: B1202802
CAS No.: 61086-23-5
M. Wt: 322.4 g/mol
InChI Key: VEDLHCQCGPNHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)-, also known as Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)-, is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61086-23-5

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-anilino-1-(2-phenylethyl)piperidin-4-yl]ethanone

InChI

InChI=1S/C21H26N2O/c1-18(24)21(22-20-10-6-3-7-11-20)13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,22H,12-17H2,1H3

InChI Key

VEDLHCQCGPNHOL-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3

Canonical SMILES

CC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3

61086-23-5

Synonyms

demethylfentanyl
desmethylfentanyl
N-(1-(2-phenethyl-4-piperidinyl))malonanilinic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To start the reaction, a small amount of a solution of 78.1 parts of iodomethane in 70 parts of dry 1,1'-oxybisethane is dropped to a stirred solution of 6.9 parts of lithium in 70 parts of dry 1,1'-oxybisethane. After the addition of 70 parts of dry 1,1'-oxybisethane, the remainder of the solution is added dropwise at reflux temperature. Stirring at reflux is continued for 30 minutes. Then there are added portionwise 16.2 parts of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid (a violent reaction occurs whereby reflux temperature is maintained). Upon completion, stirring at reflux is continued for 1 h. 30. The reaction mixture is decomposed by the dropwise addition of 300 parts of water. The organic phase is separated, washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silicagel using a mixture of trichloromethane and 5% of methanol as eluent. The first fraction is collected and the eluent is evaporated. The residue is crystallized from 14 parts of 2,2'-oxybispropane, yielding 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]ethanone; mp. 100.6° C.
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